molecular formula C14H20N6O3 B10941056 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10941056
M. Wt: 320.35 g/mol
InChI Key: PXMZQQVMFZNNJX-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves multiple steps, starting with the preparation of the pyrazole rings. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the formation of the amide bond through the reaction of the nitrated pyrazole with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups using appropriate electrophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Alkyl or aryl halides, potassium carbonate

    Hydrolysis: Hydrochloric acid or sodium hydroxide

Major Products Formed

    Reduction: Amino derivative of the pyrazole

    Substitution: Various alkyl or aryl derivatives

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is primarily based on its ability to interact with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H20N6O3/c1-4-18-12(5-7-15-18)10-17(3)14(21)6-8-19-11(2)13(9-16-19)20(22)23/h5,7,9H,4,6,8,10H2,1-3H3

InChI Key

PXMZQQVMFZNNJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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